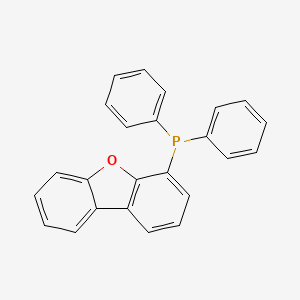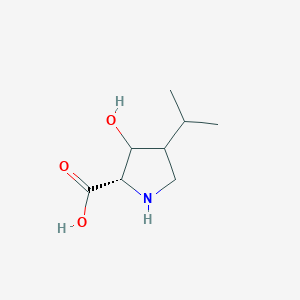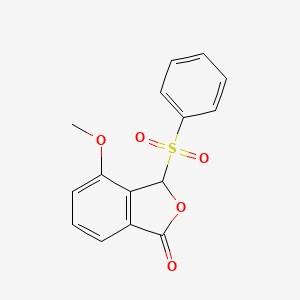
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. It is characterized by the presence of benzyl, ethyl, and methyl substituents on the pyrrolidine ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, ethyl bromide, and methyl ketone.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often facilitated by a base such as sodium hydride or potassium tert-butoxide.
Introduction of Substituents: The benzyl, ethyl, and methyl groups are introduced through alkylation reactions using reagents like benzyl chloride, ethyl iodide, and methyl iodide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and alkylation reactions under controlled conditions.
Automated Processes: Employing automated processes for the addition of reagents and monitoring of reaction conditions to ensure consistency and yield.
High-Performance Liquid Chromatography (HPLC): Using HPLC for the purification and separation of the desired enantiomer from any by-products or impurities.
化学反应分析
Types of Reactions
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl, ethyl, or methyl positions using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways or metabolic processes, resulting in various biological effects.
相似化合物的比较
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: A compound with similar structural features but different substituents.
(3R,4S)-3-(2-Bromoacetyl)-4-ethylpyrrolidine-1-carboxylate: Another structurally related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol is unique due to its specific combination of benzyl, ethyl, and methyl substituents on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
(3R,4S)-1-benzyl-3-ethyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-3-14(16)11-15(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14-/m0/s1 |
InChI 键 |
HOKZHKCHDRQXJC-JSGCOSHPSA-N |
手性 SMILES |
CC[C@@]1(CN(C[C@@H]1C)CC2=CC=CC=C2)O |
规范 SMILES |
CCC1(CN(CC1C)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


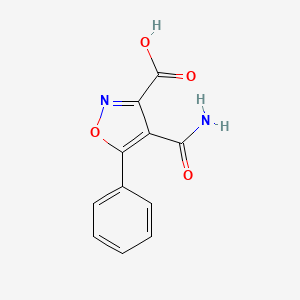
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)

![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)

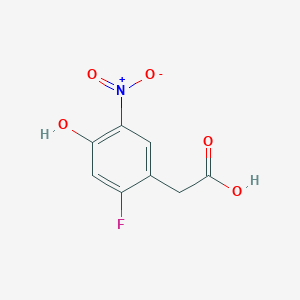
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)


![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)

